molecular formula C8H8BrN3O B3032977 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 66383-54-8

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B3032977
CAS No.: 66383-54-8
M. Wt: 242.07 g/mol
InChI Key: SPPBIAXRTZOZSY-UHFFFAOYSA-N
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Description

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The interaction between this compound and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, this compound can affect the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of CDKs, inhibiting their activity and preventing the phosphorylation of key substrates required for cell cycle progression . This inhibition results in cell cycle arrest and apoptosis, making it a potential therapeutic agent for cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure and sustained effects on cells . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its efficacy and toxicity, highlighting the importance of understanding its pharmacokinetics for therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the reaction of 3,5-dimethylpyrazole with a brominating agent, followed by cyclization with a suitable reagent to form the pyrazolopyrimidine ring. One common method involves the use of n-butyllithium (BuLi) as a base to generate a carbanion intermediate, which then undergoes electrophilic addition to form the desired product . The reaction conditions often require low temperatures and inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, brominating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one include other pyrazolopyrimidines, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-3-5(2)12-7(10-4)6(9)8(13)11-12/h3H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBIAXRTZOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=O)NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388070
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66383-54-8
Record name 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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